Dispiro[3.0.35.14]nonan-9-ylmethanol
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Overview
Description
Dispiro[303514]nonan-9-ylmethanol is a chemical compound with the molecular formula C10H16O It is characterized by a unique structure featuring two spiro-connected cyclopropane rings and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[3.0.35.14]nonan-9-ylmethanol typically involves the formation of the spiro-connected cyclopropane rings followed by the introduction of the methanol group. One common method involves the cyclopropanation of a suitable precursor, followed by functionalization to introduce the methanol group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Chemical Reactions Analysis
Types of Reactions
Dispiro[3.0.35.14]nonan-9-ylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Dispiro[3.0.35.14]nonan-9-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor in drug synthesis.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which Dispiro[3.0.35.14]nonan-9-ylmethanol exerts its effects involves interactions with specific molecular targets. The spiro-connected cyclopropane rings provide rigidity and stability, allowing the compound to interact with various biological and chemical pathways. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and function.
Comparison with Similar Compounds
Dispiro[3.0.35.14]nonan-9-ylmethanol can be compared with other spiro compounds, such as:
Dispiro[3.1.35.14]nonan-9-ylmethanol: Similar structure but with different ring connectivity.
Dispiro[3.2.35.14]nonan-9-ylmethanol: Features additional functional groups or ring modifications.
Dispiro[3.3.35.14]nonan-9-ylmethanol: Exhibits variations in the spiro ring size and connectivity.
The uniqueness of this compound lies in its specific ring structure and the presence of the methanol group, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
dispiro[3.0.35.14]nonan-9-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-7-8-9(3-1-4-9)10(8)5-2-6-10/h8,11H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJNPYSUTXCSHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C23CCC3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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